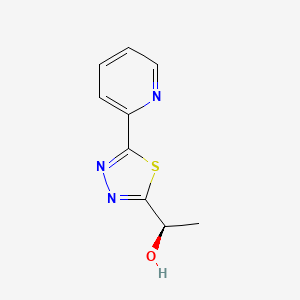
(R)-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a thiadiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol include other thiadiazole derivatives and pyridine-containing compounds. Examples include:
- 1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-one
- 2-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol
Uniqueness
The uniqueness of ®-1-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethan-1-ol lies in its chiral nature and the specific arrangement of the pyridine and thiadiazole rings. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(1R)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9N3OS/c1-6(13)8-11-12-9(14-8)7-4-2-3-5-10-7/h2-6,13H,1H3/t6-/m1/s1 |
InChI Key |
QVFNPVLMBMMLFR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NN=C(S1)C2=CC=CC=N2)O |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


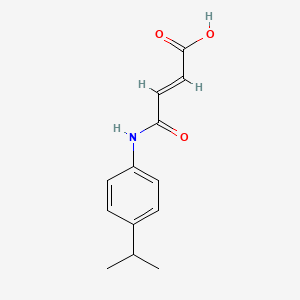
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
![Benzo[c][1,2,5]oxadiazol-4-ylmethanamine](/img/structure/B12993009.png)
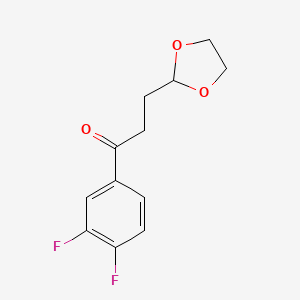


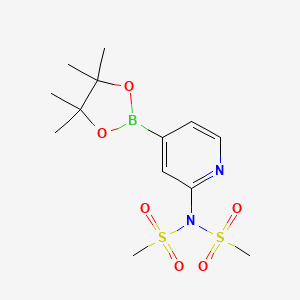
![1-(tert-Butyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12993031.png)



![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)
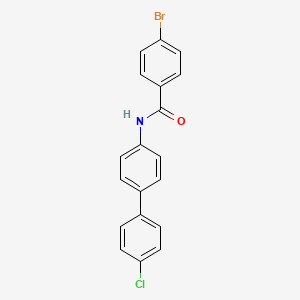
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)
